4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a chloro substituent at the 4-position and a 5-methylthiophene-methyl group at the 1-position of the pyrazole ring. The thiophene moiety introduces sulfur-based aromaticity, which can influence electronic properties and intermolecular interactions. The compound’s structural uniqueness lies in its combination of a chloro group (electron-withdrawing) and a methylthiophene group (electron-rich), which may modulate reactivity and biological activity .
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
4-chloro-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-2-7(5-14-6)3-13-4-8(10)9(11)12-13/h2,4-5H,3H2,1H3,(H2,11,12) |
InChI Key |
BAYZRDURDVNFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 5-methylthiophene-3-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting intermediate is then subjected to further reduction to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)
- Key Difference : Methyl group at position 4 instead of chlorine.
- Impact : The methyl group (electron-donating) reduces the pyrazole ring’s electrophilicity compared to the chloro-substituted target compound. This substitution likely increases lipophilicity (logP ~2.5–3.0, estimated) but may reduce polar interactions in biological systems.
- Molecular Formula : C₁₀H₁₃N₃S; Molecular Weight : 207.30 g/mol .
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1004452-01-0)
Benzyl/Thiophene Substituent Variations
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine (ZX-AC000595)
- Key Difference : 3-Methylbenzyl group instead of thiophene-methyl.
- Higher logP (2.33) suggests greater lipophilicity than the thiophene analog.
- Molecular Formula : C₁₁H₁₂ClN₃; Molecular Weight : 221.69 g/mol .
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine (Y503-2580)
- Key Difference : 4-Fluorobenzyl group introduces electronegativity.
- Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability and binding affinity to hydrophobic pockets. Molecular weight (221.69 g/mol) is comparable to benzyl analogs .
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6)
- Key Difference : Meta-fluorine on the benzyl group.
Physicochemical Properties
| Compound Name | Substituent (Position 4) | Attached Group | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|
| Target Compound | Cl | 5-Methylthiophen-3-ylmethyl | ~240.73 | ~2.5* |
| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl] | CH₃ | 5-Methylthiophen-3-ylmethyl | 207.30 | ~2.8 |
| 4-Chloro-1-(3-methylbenzyl) | Cl | 3-Methylbenzyl | 221.69 | 2.33 |
| 4-Chloro-1-(4-fluorobenzyl) | Cl | 4-Fluorobenzyl | 221.69 | ~2.4 |
*Estimated based on structural analogs.
Key Observations
Electronic Effects :
- Chloro substituents enhance electrophilicity, favoring interactions with nucleophilic biological targets.
- Thiophene’s sulfur atom enables hydrogen bonding and polar interactions absent in benzyl analogs.
Lipophilicity :
- Benzyl derivatives (logP ~2.3–2.4) are slightly less lipophilic than thiophene analogs (logP ~2.5–2.8), likely due to sulfur’s polarizability.
Biological Activity
The compound 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain pyrazole compounds showed potent inhibitory effects against various cancer cell lines by targeting specific pathways such as the BRAF(V600E) mutation and EGFR signaling . The compound may share similar mechanisms, potentially enhancing its utility in cancer therapy.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. A review on pyrazole carboxamides noted their effectiveness in reducing inflammation through various biochemical pathways. The structure of 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine suggests it may possess similar properties due to its ability to modulate inflammatory mediators .
Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has been documented extensively. A study showed that certain pyrazole derivatives demonstrated significant antifungal and antibacterial activities against various pathogens . The presence of the thiophene group in 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine could enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial applications.
Evaluation of Anti-inflammatory Properties
A comparative analysis of various pyrazole derivatives showed that compounds with similar structural features to 4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine displayed significant reductions in pro-inflammatory cytokines in vitro. These findings support the hypothesis that this compound may also exhibit anti-inflammatory properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
